molecular formula C5H8O3 B3278102 (Z)-3-methoxy-2-methylprop-2-enoic acid CAS No. 67107-76-0

(Z)-3-methoxy-2-methylprop-2-enoic acid

Cat. No.: B3278102
CAS No.: 67107-76-0
M. Wt: 116.11 g/mol
InChI Key: JQEBZBUGQPSANC-ARJAWSKDSA-N
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Description

(Z)-3-Methoxy-2-methylprop-2-enoic acid is an organic compound characterized by its unique structural configuration. The compound features a methoxy group attached to a propenoic acid backbone, with a methyl group at the second carbon position. This configuration imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-methoxy-2-methylprop-2-enoic acid typically involves the esterification of methoxyacetic acid followed by a series of reactions to introduce the methyl group and achieve the desired (Z)-configuration. One common method involves the use of methoxyacetic acid and methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by deprotonation and isomerization to yield the (Z)-isomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum complexes can be employed to facilitate the isomerization and ensure the production of the (Z)-isomer with high purity. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (Z)-3-Methoxy-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

(Z)-3-Methoxy-2-methylprop-2-enoic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-methoxy-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the (Z)-configuration play crucial roles in determining the compound’s reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    (E)-3-Methoxy-2-methylprop-2-enoic acid: The (E)-isomer with different spatial configuration.

    3-Methoxypropanoic acid: Lacks the double bond and methyl group.

    2-Methylpropanoic acid: Lacks the methoxy group and double bond.

Uniqueness: (Z)-3-Methoxy-2-methylprop-2-enoic acid is unique due to its specific (Z)-configuration, which imparts distinct chemical properties and reactivity compared to its (E)-isomer and other similar compounds

Properties

IUPAC Name

(Z)-3-methoxy-2-methylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(3-8-2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEBZBUGQPSANC-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/OC)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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